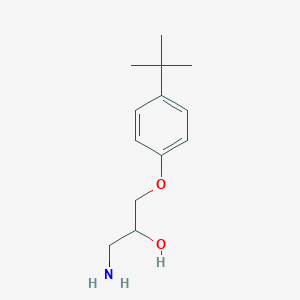

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" is a chemical that belongs to a class of compounds known for their potential pharmacological activities. The related compounds discussed in the provided papers include a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which have been synthesized and evaluated for their biological activities, particularly as beta-adrenergic blocking agents . These compounds have shown significant potency in animal models, with some exhibiting cardioselectivity, which is a desirable trait for beta-blockers as it can reduce side effects related to non-cardiac beta receptors .

Synthesis Analysis

The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl part or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols . The synthesis process is not detailed for "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" specifically, but the general approach for similar compounds includes condensation reactions and the use of organometallic reagents to introduce various substituents . The protocols for synthesis are optimized to achieve high yields and diastereoselectivities, which are important for the biological activity and safety profile of the resulting compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using techniques such as infrared (IR) spectroscopy, and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the aminomethoxy derivatives are obtained through condensation reactions, which are a common synthetic route for creating new bonds between molecules . The reactivity of these compounds can also be manipulated through the use of protecting groups, which can be selectively removed to enable further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heterocyclic moieties and the specific substituents can affect properties such as solubility, stability, and reactivity . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The antimicrobial assays of the aminomethoxy derivatives indicate that these compounds have improved efficiency compared to current medicinal agents, suggesting that their physical and chemical properties are favorable for biological activity .

科学的研究の応用

Antimicrobial Agents

The synthesis and properties of aminomethoxy derivatives of related compounds have been explored, indicating their potential as efficient antimicrobial agents against bacteria and fungi. Specifically, the condensation of related compounds with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in derivatives that exhibit more potent antimicrobial activity than some currently used in medicine (Jafarov et al., 2019).

Pharmacological Applications

Derivatives of 1-phenoxy-3-amino-propan-2-ol have been studied for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives have shown promising beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001), (Schenk, 2014).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of derivatives, such as 3-amino-3-phenylpropan-1-ol, has been employed in the asymmetric synthesis of compounds like (S)-dapoxetine. This process utilizes specific enzymes for the transesterification reaction, yielding valuable intermediates for pharmaceutical production (Torre et al., 2006).

Antimicrobial Synthesis

The synthesis of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol and their subsequent reactions have been explored for their potential as antimicrobial agents. These processes involve a series of reactions leading to the formation of compounds with characterized antimicrobial activity (Doraswamy & Ramana, 2013).

NMR-Sensitive Probes in Medicinal Chemistry

Perfluoro-tert-butyl 4-hydroxyproline derivatives, similar in structure to the subject compound, have been synthesized and incorporated into peptides. These derivatives show distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

特性

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCSYWIVAILJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377887 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

CAS RN |

41403-84-3 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)